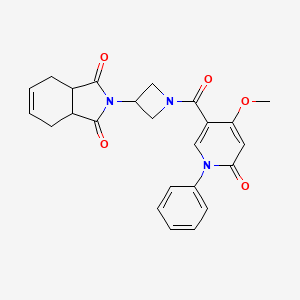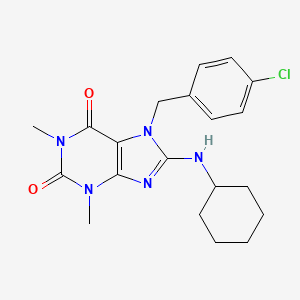![molecular formula C19H15ClF3N3O2S B2535015 5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 321553-40-6](/img/structure/B2535015.png)
5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been used in the synthesis of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were structurally analyzed using various techniques like IR, MS, 1H-NMR, and 13C-NMR. These compounds exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Pharmacological Research
- Diaryl dihydropyrazole-3-carboxamides, analogues of this compound, were synthesized and evaluated for anti-obesity activity through CB1 receptor antagonism in animal models. Molecular modeling studies were performed to analyze their interaction with CB1 receptors (Srivastava et al., 2007).
Crystallography and Material Sciences
- Studies were conducted on the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester. Single-crystal X-ray analysis provided unambiguous structure determination, highlighting the importance of such compounds in crystallography and material sciences (Kumarasinghe, Hruby, & Nichol, 2009).
Antibacterial Research
- The compound's derivatives were explored for their antibacterial activity. This research contributes to the understanding of the potential use of such compounds in the development of new antibacterial agents (Aghekyan et al., 2020).
Radiotracer Development for PET Imaging
- Research involved the synthesis of a radiotracer variant for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET), demonstrating the compound's relevance in neuroscientific research and medical imaging (Katoch-Rouse & Horti, 2003).
Antitumor Activity
- The compound was used to synthesize derivatives that showed promising antitumor activities. This indicates its potential in the development of new anticancer therapies (Xin, 2012).
Binding Affinity for CB1 Receptor
- Methoxy and fluorine analogs of the compound were synthesized to develop tracers for medical imaging, particularly for investigating the CB1 cannabinoid receptor, which is significant in neurological research (Tobiishi et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O2S/c1-26-18(29-14-6-4-3-5-13(14)20)15(16(25-26)19(21,22)23)17(27)24-11-7-9-12(28-2)10-8-11/h3-10H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYUREZYBMBFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)OC)SC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2534937.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2534939.png)

![2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2534941.png)
![3-((4-chlorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2534946.png)

![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2534949.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-thienylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B2534950.png)

![3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

